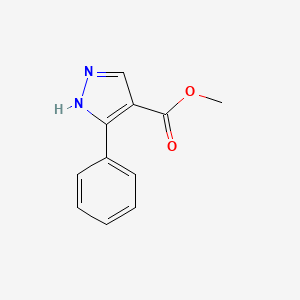

Methyl 3-phenyl-1H-pyrazole-4-carboxylate

Overview

Description

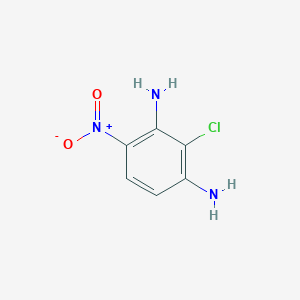

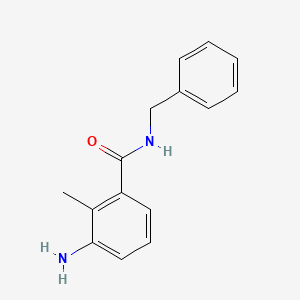

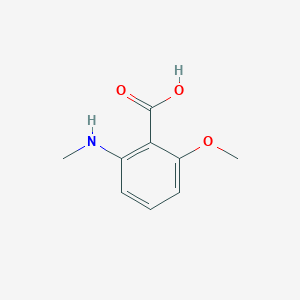

“Methyl 3-phenyl-1H-pyrazole-4-carboxylate” is a derivative of pyrazole, a five-membered heterocyclic compound that consists of two nitrogen atoms and three carbon atoms . Pyrazole derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .

Synthesis Analysis

The synthesis of pyrazole derivatives has been the subject of many studies. For instance, El-Enany et al. reacted 5-amino-3-methylsulphanyl-1-phenyl-1H-pyrazole-4-carboxylic acid amide with propionic anhydride, chloroacetyl chloride, or 3-chloropropionyl chloride to produce the 6-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives .Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

“Methyl 3-phenyl-1H-pyrazole-4-carboxylate” has a molecular weight of 216.24 g/mol. It has a topological polar surface area of 44.1 Ų and a complexity of 251. It has no hydrogen bond donors but has three hydrogen bond acceptors .Scientific Research Applications

Medicinal Chemistry Anti-inflammatory and Analgesic Applications

Pyrazole derivatives, such as Methyl 3-phenyl-1H-pyrazole-4-carboxylate, are known for their significant role in medicinal chemistry. They serve as core moieties in leading drugs that address inflammatory conditions and pain relief. For instance, drugs like Celebrex and Viagra contain pyrazole rings and exhibit anti-inflammatory and analgesic properties .

Antitumor and Anticancer Properties

Research has indicated that certain pyrazole derivatives can be synthesized to possess antitumor properties. A specific synthesized pyrazole derivative was shown to induce apoptosis in cancer cells by preventing wound healing and colony formation, delaying the cell cycle, and activating certain cellular mechanisms .

Antibacterial and Antioxidant Effects

Pyrazole compounds have been noted for their antibacterial and antioxidant activities. These properties make them valuable in the development of new treatments for bacterial infections and in combating oxidative stress within the body .

Agrochemical Industry Pesticides

In the agrochemical industry, pyrazole derivatives are applied as pesticides due to their biological activity against a variety of pests. This application is crucial for protecting crops and ensuring food security .

Antidiabetic Activity

The structural framework of pyrazoles is also associated with antidiabetic activity, providing a potential avenue for the development of new diabetic treatments .

Anticonvulsant and Anthelmintic Uses

These compounds have been found to have anticonvulsant properties, useful in treating seizure disorders, as well as anthelmintic properties, which are effective against parasitic worms .

Herbicidal Applications

Pyrazoles are not only significant in medicine but also in agriculture as herbicides. Their herbicidal properties contribute to weed control, which is essential for crop management .

Potential in Fluorinated Medicinal Chemistry

Fluorinated pyrazole derivatives may possess unique medicinal properties due to the presence of fluorine atoms, which can influence biological activity and drug behavior .

Future Directions

Mechanism of Action

Mode of Action

It is known that the pyrazole moiety is a versatile scaffold in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems .

Biochemical Pathways

Pyrazoles are known to be involved in a wide range of applications in major fields, including the pharmaceutical industry .

properties

IUPAC Name |

methyl 5-phenyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)9-7-12-13-10(9)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPKHSQOXAAKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NN=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60575007 | |

| Record name | Methyl 5-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21031-22-1 | |

| Record name | Methyl 5-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Azabicyclo[3.2.1]oct-6-ene](/img/structure/B1368915.png)

![4-[(3-Fluorophenyl)methylidene]piperidine](/img/structure/B1368927.png)

![1-(5-Fluorobenzo[b]thiophen-3-yl)ethanone](/img/structure/B1368933.png)